molecular formula C22H36O10 B588512 Octyl D-Galactofuranoside Tetraacetate CAS No. 223412-29-1

Octyl D-Galactofuranoside Tetraacetate

Cat. No. B588512
M. Wt: 460.52
InChI Key: YQYGIWWSRQRBBQ-CJLFMRGVSA-N
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Description

Octyl D-Galactofuranoside Tetraacetate is a biomedicine product with broad applications . It is a multifaceted compound that facilitates the examination of glycolipid metabolism intricacies, cell recognition phenomena, and interplay between pathogens and hosts . It serves as both a therapeutic agent and an investigative instrument for conditions concerning modified glycosylation patterns, bacterial infections, and cellular signaling pathways .


Synthesis Analysis

The synthesis of Octyl D-Galactofuranoside Tetraacetate involves the combination of polymers, proteins, and sugars . It has been documented that the capabilities of lipid-based systems improve when they combine with these elements . In a study, 16 new alkyl furanosides were synthesized in order to optimize the mycobacteriostatic activity . They all present the pending alkyl chain in a 1,2- trans configuration relative to the sugar ring .


Molecular Structure Analysis

Octyl D-Galactofuranoside Tetraacetate contains a total of 68 bonds; 32 non-H bond(s), 4 multiple bond(s), 18 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 4 ester(s) (aliphatic), 2 ether(s) (aliphatic), and 1 Oxolane(s) .


Chemical Reactions Analysis

The chemical reactions of Octyl D-Galactofuranoside Tetraacetate involve the combination of cholesterol and the compound itself . This combination modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of Octyl D-Galactofuranoside Tetraacetate are influenced by its combination with cholesterol . This combination leads to changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Scientific Research Applications

Guar Gum and Polysaccharides in Diverse Applications

Guar gum, a complex polysaccharide, has demonstrated a wide range of applications due to its chemical properties, which include thickening, emulsifying, and gelling. Similar to how guar gum is utilized, Octyl D-Galactofuranoside Tetraacetate could potentially find applications in industries where its specific chemical structure imparts unique properties advantageous for product formulation or process improvement. Guar gum's adaptability is attributed to its polymer structure, primarily composed of galactomannan, suggesting that other polysaccharides or derivatives like Octyl D-Galactofuranoside Tetraacetate might offer similar utility across various fields, including food, pharmaceuticals, and bioremediation (Thombare et al., 2016).

Optical Coherence Tomography (OCT) in Clinical Applications

While not directly related to Octyl D-Galactofuranoside Tetraacetate, the development and application of Optical Coherence Tomography (OCT) in medical diagnostics highlight the importance of technological innovation in scientific research. OCT has revolutionized ophthalmology by providing detailed images of the retina, aiding in the diagnosis and management of various eye diseases. This example illustrates the potential impact of introducing novel compounds and technologies in research and clinical settings, where Octyl D-Galactofuranoside Tetraacetate could play a role in the development of new diagnostic or therapeutic tools (Fujimoto & Swanson, 2016).

Pectins in Biomedical Applications

Pectins, like guar gum, are complex heteropolysaccharides with applications that extend into the biomedical field, showcasing the versatility of polysaccharides in scientific research. Their biocompatibility and biodegradability make them suitable for use in drug delivery, tissue engineering, and as components of biomedical devices. This suggests that compounds with similar properties, including potentially Octyl D-Galactofuranoside Tetraacetate, could be explored for similar applications, leveraging their chemical structure for innovative solutions in healthcare and medicine (Noreen et al., 2017).

Future Directions

Octyl D-Galactofuranoside Tetraacetate has potential for broad applications in the field of biomedicine . Its unique attributes make it a commendable remedy for tackling specific ailments and it could serve as a versatile approach for conditions concerning modified glycosylation patterns, bacterial infections, and cellular signaling pathways .

properties

IUPAC Name

[(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20-,21+,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYGIWWSRQRBBQ-CJLFMRGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858244
Record name [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl D-Galactofuranoside Tetraacetate

CAS RN

223412-29-1
Record name [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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